molecular formula C11H18ClNO B7948474 (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

Cat. No.: B7948474
M. Wt: 215.72 g/mol
InChI Key: PLNUTKFHQUESSK-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropyl-substituted phenyl ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral precursor, which can be derived from commercially available starting materials.

    Chiral Resolution: The chiral resolution of the precursor is achieved using chiral catalysts or resolving agents to obtain the desired enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amides, esters, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-phenylethanol hydrochloride: A similar compound lacking the isopropyl group.

    4-Isopropylphenylamine: A related compound with a different functional group arrangement.

Uniqueness

®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-2-(4-propan-2-ylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)9-3-5-10(6-4-9)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNUTKFHQUESSK-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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